REACTION_CXSMILES
|
[C:1]([O:6][CH:7]([O:9][CH2:10][CH3:11])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:25]([O:30][CH2:31][CH2:32][OH:33])(=[O:29])[C:26]([CH3:28])=[CH2:27].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:6][CH:7]([O:9][CH2:10][CH3:11])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH2:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:25]([O:30][CH2:31][CH2:32][OH:33])(=[O:29])[C:26]([CH3:28])=[CH2:27].[CH3:25][O:30][CH2:31][CH2:32][O:33][CH2:11][CH2:10][O:9][CH2:7][CH3:8] |f:6.7.8|
|
Name
|
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as a radical polymerization initiator, and polymerization
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate a polymer
|
Type
|
FILTRATION
|
Details
|
The crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethylene glycol ethyl methyl ether
|
Type
|
CUSTOM
|
Details
|
were removed by distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |